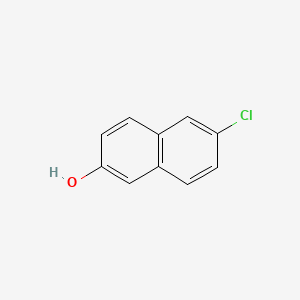
2-Chloro-5-(chloromethyl)thiophene
描述
2-Chloro-5-(chloromethyl)thiophene is an organosulfur compound with the molecular formula C5H4Cl2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms, one attached to the second carbon and the other to a methyl group on the fifth carbon of the thiophene ring .
作用机制
Target of Action
It’s known that the compound can affect therespiratory system .
Mode of Action
It’s known to be used in the synthesis of other compounds , suggesting it may interact with various biological targets.
Result of Action
It’s known to be used in the synthesis of other compounds
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(chloromethyl)thiophene. For instance, it should be stored at a temperature of -20°C . Exposure to moist air or water can lead to decomposition .
生化分析
Biochemical Properties
2-Chloro-5-(chloromethyl)thiophene plays a significant role in biochemical reactions due to its reactivity and ability to interact with various biomolecules. It has been used in the synthesis of compounds that inhibit enzymes such as aromatase and CYP17 . These enzymes are crucial in steroid biosynthesis, and their inhibition can lead to significant biochemical effects. The interactions between this compound and these enzymes involve binding to the active sites, thereby blocking the enzyme’s activity and affecting the overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes like aromatase can lead to altered levels of steroid hormones, which in turn affect cell signaling and gene expression . Additionally, this compound may impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking the biochemical reaction it catalyzes . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . This degradation can lead to a decrease in its efficacy and changes in its biochemical effects. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can cause toxic effects, including damage to liver and kidney tissues . Additionally, threshold effects have been observed, where a specific dosage level is required to elicit a measurable biochemical response. These findings highlight the importance of dosage optimization in the use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of specific metabolites. The interactions between this compound and metabolic enzymes can also influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s biochemical effects and its overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(chloromethyl)thiophene typically involves the chlorination of 5-methylthiophene. One common method includes the reaction of thiophen-2-ylmethanol with diisopropylethylamine in dichloromethane at low temperatures, followed by the addition of methanesulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes, optimized for large-scale synthesis. The use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane is common .
化学反应分析
Types of Reactions: 2-Chloro-5-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Dechlorinated thiophene derivatives.
科学研究应用
2-Chloro-5-(chloromethyl)thiophene is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of materials such as conducting polymers and organic semiconductors.
相似化合物的比较
2-Chloro-5-methylthiophene: Similar structure but with a methyl group instead of a chloromethyl group.
2,5-Dichlorothiophene: Contains two chlorine atoms directly attached to the thiophene ring.
2-Chlorothiophene: A simpler structure with only one chlorine atom attached to the thiophene ring.
Uniqueness: 2-Chloro-5-(chloromethyl)thiophene is unique due to the presence of both a chloromethyl group and a chlorine atom on the thiophene ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-chloro-5-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTKXCOGYOYAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342578 | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23784-96-5 | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions that 2-Chloro-5-(chloromethyl)thiophene undergoes, and what are the resulting products?
A1: this compound demonstrates interesting reactivity with phosphorus-containing compounds.
Q2: Besides reactions with phosphorus-containing compounds, has this compound been explored in other reactions?
A2: While the provided research focuses on phosphorus chemistry, other research explores the reaction of this compound with monoethanolamine vinyl ether. [, ] Though details of the reaction outcome are not provided in the abstracts, this suggests ongoing interest in utilizing this compound for building more complex structures, potentially through nucleophilic substitution or addition reactions with amines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


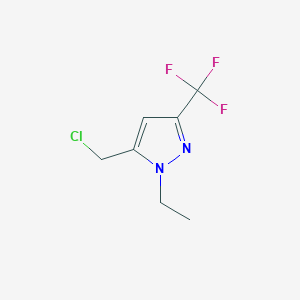
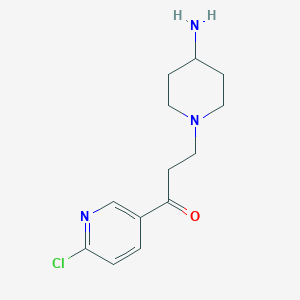
![3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline](/img/structure/B1361037.png)
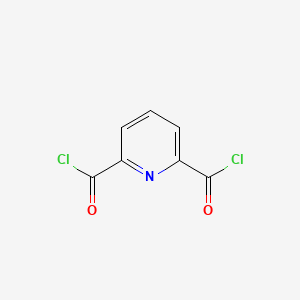
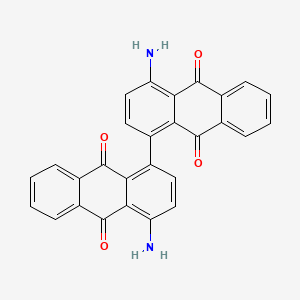
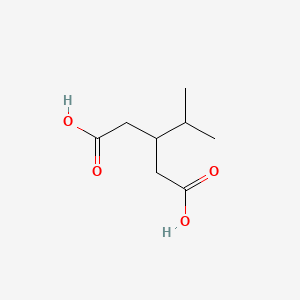

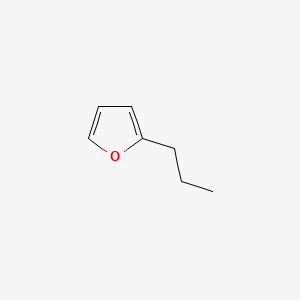
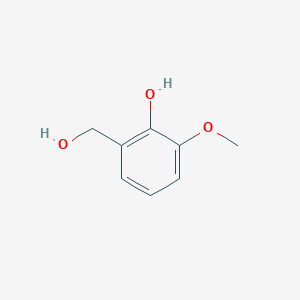
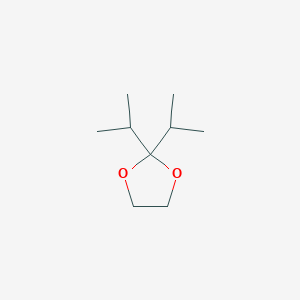

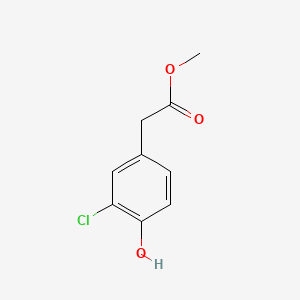
![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
